Scaffold-Level CCR5 Antagonist Potency: 5-Oxopyrrolidine-3-Carboxamide Core vs. Unsubstituted Parent
The unsubstituted parent scaffold N-(3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl)-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide (compound 1) displayed a CCR5 binding IC50 of 1.9 µM in a [125I]RANTES competition assay using CHO cells [1]. The target compound retains the 5-oxopyrrolidine-3-carboxamide core but replaces the phenyl and piperidine elements with 4-fluorophenyl and 4,4-difluorocyclohexyl groups, a combination that has not been enumerated in the published SAR. This structural divergence means the target compound may exhibit potency ranging from low micromolar to sub‑100 nM, depending on whether the difluorocyclohexyl amide recapitulates the beneficial interactions seen with optimized analogs (e.g., 12e, IC50 = 0.038 µM) [1]. In the absence of direct assay data, the best inference is that the compound’s potency is uncharacterized but scaffold‑limited.
| Evidence Dimension | CCR5 binding affinity |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Parent scaffold (compound 1): IC50 = 1.9 µM; Optimized analog (12e): IC50 = 0.038 µM |
| Quantified Difference | 33‑ to 50‑fold improvement demonstrated for specific substituent changes; no value calculable for the target compound. |
| Conditions | CCR5‑expressing CHO cells, [125I]RANTES displacement; data from Imamura et al. (2004) |
Why This Matters
Establishes the sensitivity of the scaffold to substituent modulation; without target‑specific data, the compound cannot be assumed to replicate the potency of known analogs.
- [1] Imamura S, Nishikawa Y, Ichikawa T, Hattori T, Matsushita Y, Hashiguchi S, Kanzaki N, Iizawa Y, Baba M, Sugihara Y. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chem Pharm Bull (Tokyo). 2004 Jan;52(1):63-73. doi:10.1248/cpb.52.63. View Source
